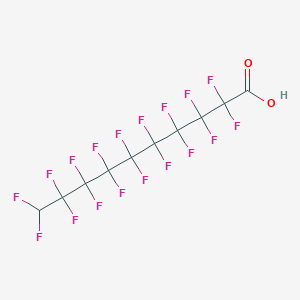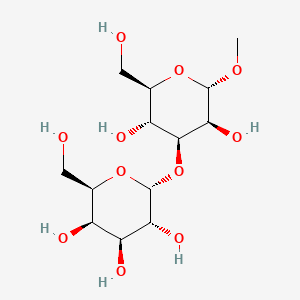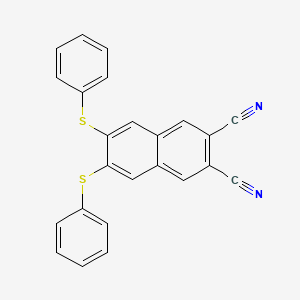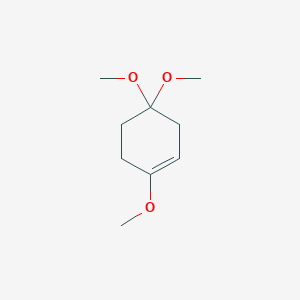
2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate is a halogenated organic compound that features both bromine and fluorine atoms in its structure. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals due to its unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate typically involves the halogenation of a phenyl ring followed by esterification. The process begins with the bromination of 4-fluorophenol to yield 2,6-dibromo-4-fluorophenol. This intermediate is then reacted with 2-fluoroprop-2-enoic acid under esterification conditions to form the final product.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the halogenated intermediates and to prevent side reactions. Typical conditions include controlled temperatures, the use of catalysts, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Ester Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Ester Hydrolysis: The major products are 2,6-dibromo-4-fluorophenol and 2-fluoroprop-2-enoic acid.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and specialty chemicals due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dibromo-4-fluorophenol
- 2,6-Dibromo-4-fluoroaniline
- 2-Bromo-4,6-difluorophenyl isocyanate
Comparison: Compared to these similar compounds, 2,6-Dibromo-4-fluorophenyl 2-fluoroprop-2-enoate is unique due to the presence of both bromine and fluorine atoms in its structure, as well as the ester functional group. This combination of features imparts distinct reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Eigenschaften
CAS-Nummer |
114589-65-0 |
|---|---|
Molekularformel |
C9H4Br2F2O2 |
Molekulargewicht |
341.93 g/mol |
IUPAC-Name |
(2,6-dibromo-4-fluorophenyl) 2-fluoroprop-2-enoate |
InChI |
InChI=1S/C9H4Br2F2O2/c1-4(12)9(14)15-8-6(10)2-5(13)3-7(8)11/h2-3H,1H2 |
InChI-Schlüssel |
VLSBYBJBUBMLQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C(=O)OC1=C(C=C(C=C1Br)F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14294387.png)


![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)




![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)

![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)

